2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
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Overview
Description
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are frequently used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound in moderate to excellent yields without the need for protective groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents and conditions used in these reactions include solvents like THF and ethanol, and catalysts such as sulfuric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials, including fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of human carbonic anhydrase isoforms, which are involved in cancer therapy . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide can be compared with other similar compounds, such as:
1,2,4-oxadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
1,3,4-oxadiazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, which can result in different chemical and biological properties.
Benzoxadiazoles: These compounds contain a benzene ring fused to the oxadiazole ring, which can enhance their stability and biological activity.
The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)13(17)14-8-11-15-12(16-18-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFXEPAMUSMADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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